![molecular formula C18H14N2O3S B4699532 2-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]isoindole-1,3-dione](/img/structure/B4699532.png)
2-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]isoindole-1,3-dione
Overview
Description
2-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]isoindole-1,3-dione is a heterocyclic compound that features both benzoxazole and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]isoindole-1,3-dione typically involves the reaction of 2-mercaptobenzoxazole with an appropriate isoindole derivative. One common method includes the condensation of 2-mercaptobenzoxazole with a propyl-substituted isoindole-1,3-dione under basic conditions, such as using triethylamine as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent interest in research. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole or isoindole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzoxazole or isoindole derivatives.
Scientific Research Applications
2-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the isoindole moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine
- 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide
Uniqueness
2-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]isoindole-1,3-dione is unique due to the presence of both benzoxazole and isoindole moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable scaffold for the development of new materials and bioactive molecules .
Biological Activity
The compound 2-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]isoindole-1,3-dione is a derivative of isoindole and benzoxazole, which are known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing benzoxazole moieties exhibit significant antimicrobial properties. In studies involving various derivatives:
- Gram-positive bacteria : Selective activity against Bacillus subtilis was noted, with some compounds demonstrating minimal inhibitory concentrations (MIC) in the range of 50-100 µg/mL.
- Gram-negative bacteria : Limited activity was observed against Escherichia coli.
- Fungal pathogens : Some derivatives showed effectiveness against Candida albicans, indicating potential as antifungal agents.
Table 1 summarizes the antimicrobial activity of selected derivatives:
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
Compound A | Bacillus subtilis | 50 |
Compound B | Escherichia coli | >100 |
Compound C | Candida albicans | 75 |
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been extensively studied. The compound under review has shown cytotoxic effects in vitro against various cancer cell lines:
- Breast Cancer : Significant inhibition was observed in MCF-7 and MDA-MB-231 cell lines.
- Lung Cancer : A549 and H1975 cell lines exhibited reduced viability upon treatment.
- Colon Cancer : HT-29 cells were particularly sensitive to the compound.
The structure–activity relationship (SAR) suggests that modifications to the benzoxazole ring can enhance cytotoxicity. A study indicated that the presence of electron-donating groups significantly improved the activity against cancer cells.
Quorum Sensing Inhibition
Another noteworthy biological activity is the inhibition of quorum sensing (QS) in pathogenic bacteria. Compounds that inhibit QS systems can reduce virulence factors such as biofilm formation and toxin production. For instance, the compound demonstrated effective inhibition of elastase production in Pseudomonas aeruginosa, suggesting its potential role in managing bacterial infections.
Case Studies
-
Case Study on Antimicrobial Properties :
A study evaluated multiple benzoxazole derivatives, including the target compound, for their antibacterial efficacy. The results indicated that while most compounds had limited activity, a few exhibited strong selective action against Gram-positive bacteria. -
Case Study on Anticancer Effects :
Research conducted on a series of isoindole derivatives revealed that modifications to the structure led to enhanced cytotoxicity against various cancer cell lines. The specific compound showed IC50 values below 20 µM in several assays.
Properties
IUPAC Name |
2-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-16-12-6-1-2-7-13(12)17(22)20(16)10-5-11-24-18-19-14-8-3-4-9-15(14)23-18/h1-4,6-9H,5,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGFWIKXPSFKJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCSC3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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